![molecular formula C9H10N4O4S B2565989 4-(2-Azidoethylsulfamoyl)benzoic acid CAS No. 2174001-76-2](/img/structure/B2565989.png)
4-(2-Azidoethylsulfamoyl)benzoic acid
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Description
The compound 4-(2-Azidoethylsulfamoyl)benzoic acid is a derivative of azo-benzoic acid, which is a class of compounds characterized by the presence of an azo group (-N=N-) linked to a benzoic acid moiety. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related azo-benzoic acid derivatives, which can be used to infer some aspects of the target compound's chemistry.
Synthesis Analysis
The synthesis of azo-benzoic acid derivatives typically involves the coupling of diazonium salts with electron-rich aromatic compounds. The first paper discusses the synthesis of azo-benzoic acids with a specific focus on the structures of the synthesized compounds, which were confirmed using various spectroscopic techniques, including NMR, UV-VIS, and IR . Although the exact synthesis of this compound is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure and geometry of azo-benzoic acid derivatives are often optimized using computational methods such as density functional theory (DFT). The first paper mentions the use of the B3LYP method with a 6-31G(d) basis set to optimize the structures of the synthesized compounds . This suggests that the molecular structure of this compound could also be studied using similar computational techniques to predict its geometry and electronic properties.
Chemical Reactions Analysis
Azo-benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as mentioned in the first paper . The second paper discusses the electrochemical reduction of azo-benzoic acids, which involves the cleavage of the azo bond and results in the formation of hydrazo compounds . This reduction is influenced by the position of substituents and the pH of the solution. The mechanism proposed involves a homogenous redox reaction and the formation of an activated complex . These reactions are relevant to understanding the chemical behavior of this compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of azo-benzoic acid derivatives are influenced by their molecular structure. The spectroscopic techniques used in the first paper provide information on the electronic transitions and the presence of functional groups . The electrochemical behavior discussed in the second paper highlights the impact of substituents and pH on the reduction process of these compounds . These insights can be extrapolated to predict the properties of this compound, such as solubility, absorption spectra, and reactivity towards reduction.
Scientific Research Applications
Natural Occurrence and Uses
Benzoic acid and its derivatives, such as 4-(2-Azidoethylsulfamoyl)benzoic acid, are aromatic carboxylic acids present in plant and animal tissues. These compounds can be produced by microorganisms and are used as antibacterial and antifungal preservatives in food, cosmetics, and pharmaceutical products due to their widespread occurrence and production. Their presence in the environment leads to significant human exposure (del Olmo, Calzada, & Nuñez, 2017).
Synthetic Applications
Selective electrooxidation techniques have been developed for converting sulfamyl toluene derivatives to benzoic acid derivatives, such as 4-(Di-n-propylsulfamyl)benzoic acid. This method utilizes cathodic generated oxygen radical-anion for the conversion, offering a safer and less corrosive alternative to traditional chemical methods (Michman & Weiss, 1990).
Chemical Structure and Photophysical Properties
The synthesis and structural characterization of azo-benzoic acids reveal their complex behavior in solution, exhibiting acid–base dissociation and azo–hydrazone tautomerism. These characteristics depend on solvent composition and pH, indicating the compounds' potential in various chemical and pharmaceutical applications (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Environmental and Health Implications
Despite their widespread use, the toxicological profile and public health concerns related to benzoic acid derivatives are complex. Studies have assessed the toxicity of various benzoic acid derivatives, demonstrating their potential effects on human health and the environment. These studies emphasize the need for careful evaluation of these compounds' safety profiles (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
properties
IUPAC Name |
4-(2-azidoethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4S/c10-13-11-5-6-12-18(16,17)8-3-1-7(2-4-8)9(14)15/h1-4,12H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYROVIMQVNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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